molecular formula C18H14ClFN2OS B2796588 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223845-81-5

1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2796588
CAS No.: 1223845-81-5
M. Wt: 360.83
InChI Key: NMQXVBSGQLAHDH-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorobenzoyl group, a fluorophenyl group, and a dimethyl-dihydro-imidazole-thione core. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzoyl and fluorophenyl intermediates, which are then subjected to cyclization reactions to form the imidazole-thione core. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzoyl)-5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-one
  • 3-(4-chlorobenzoyl)-5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-sulfone

Uniqueness

Compared to similar compounds, 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-5-9-14(20)10-6-11)17(24)22(18)16(23)12-3-7-13(19)8-4-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQXVBSGQLAHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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